Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate
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Overview
Description
Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a naphthofuran ring system. This compound is typically a white or off-white crystalline powder and is poorly soluble in water but can dissolve in organic solvents like ethanol and chloroform .
Preparation Methods
The synthesis of Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate involves multiple steps, starting from simpler organic molecules. The synthetic route generally includes:
Formation of the naphthofuran ring system: This is achieved through a series of cyclization reactions.
Introduction of the methyl ester group: This step typically involves esterification reactions under acidic or basic conditions.
Functional group modifications: Various functional groups are introduced or modified through substitution or addition reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)butanoate: Differing by an additional carbon in the ester chain.
Ethyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate: Differing by the ethyl group instead of the methyl group in the ester.
Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)acetate: Differing by a shorter ester chain.
Properties
Molecular Formula |
C18H26O4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 3-[(3aR,6aR,7R,10aR)-7,8-dimethyl-10-oxo-3,3a,4,5,6,6a-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate |
InChI |
InChI=1S/C18H26O4/c1-12-9-15(19)18-11-22-10-13(18)5-4-6-14(18)17(12,2)8-7-16(20)21-3/h9,13-14H,4-8,10-11H2,1-3H3/t13-,14+,17-,18-/m0/s1 |
InChI Key |
DGXVNXBABPZSIS-DACLVMHWSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@]23COC[C@@H]2CCC[C@@H]3[C@@]1(C)CCC(=O)OC |
Canonical SMILES |
CC1=CC(=O)C23COCC2CCCC3C1(C)CCC(=O)OC |
Origin of Product |
United States |
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